1,1-Dibromocyclopropane
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Overview
Description
1,1-Dibromocyclopropane is an organic compound with the molecular formula C₃H₄Br₂ It is a halogenated derivative of cyclopropane, characterized by the presence of two bromine atoms attached to the same carbon atom in the cyclopropane ring
Preparation Methods
1,1-Dibromocyclopropane can be synthesized through several methods, including:
Chemical Reactions Analysis
1,1-Dibromocyclopropane undergoes various chemical reactions, including:
Hydrodehalogenation: This reaction involves the removal of bromine atoms using reagents like Grignard reagents in the presence of titanium compounds.
Cyclopropyl-Allyl Rearrangement: In the presence of Lewis acids such as aluminum carbenoids, this compound can undergo a rearrangement to form substituted bromoalkenes.
Substitution Reactions: The bromine atoms in this compound can be replaced by other functional groups through nucleophilic substitution reactions, leading to the formation of various derivatives.
Scientific Research Applications
1,1-Dibromocyclopropane has several applications in scientific research, including:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: The compound is used in the development of new materials with unique properties, such as polymers and advanced composites.
Biological Studies: Researchers use this compound to study the effects of halogenated compounds on biological systems and to develop new bioactive molecules.
Mechanism of Action
The mechanism of action of 1,1-dibromocyclopropane involves its high reactivity due to the presence of strained cyclopropane ring and bromine atoms. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates such as allyl cations. These intermediates can further react with nucleophiles or undergo rearrangements to form various products .
Comparison with Similar Compounds
1,1-Dibromocyclopropane can be compared with other halogenated cyclopropanes, such as:
1,1-Dichlorocyclopropane: Similar in structure but with chlorine atoms instead of bromine, it exhibits different reactivity and applications.
1,1-Diiodocyclopropane: This compound has iodine atoms and shows distinct chemical behavior due to the larger size and lower electronegativity of iodine compared to bromine.
1,1-Difluorocyclopropane: With fluorine atoms, this compound is less reactive than this compound but is used in different applications due to the strong C-F bond.
This compound stands out due to its unique combination of reactivity and versatility, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1,1-dibromocyclopropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Br2/c4-3(5)1-2-3/h1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDPYGJFXILIQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Br2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30518840 |
Source
|
Record name | 1,1-Dibromocyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30518840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.87 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3591-34-2 |
Source
|
Record name | 1,1-Dibromocyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30518840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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